molecular formula C15H12O2 B1295280 9-Fluorenyl acetate CAS No. 25017-68-9

9-Fluorenyl acetate

Cat. No. B1295280
CAS RN: 25017-68-9
M. Wt: 224.25 g/mol
InChI Key: UWSLPNWPRYFAMX-UHFFFAOYSA-N
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Description

9-Fluorenyl acetate is a chemical compound derived from fluorene, which is a polycyclic aromatic hydrocarbon. The acetate group attached to the fluorenyl moiety modifies its chemical and physical properties, making it a subject of interest in various chemical studies.

Synthesis Analysis

The synthesis of 9-fluorenyl acetate and its derivatives has been explored through different chemical reactions. For instance, the acetylation of 9H-fluorene using acetyl chloride and a Lewis acid catalyst such as aluminum chloride has been shown to be an effective route for preparing mono- and diacetyl-9H-fluorenes . Additionally, the reaction of 9-fluorenyllithium with acetyl chloride has been reported to yield sp-9-acetylfluorene as the initial product . By-products such as 1,1-di(9-fluorenyl)ethyl acetate have also been identified, which arise from the acetylation of the oxyanion of a related alcohol intermediate .

Molecular Structure Analysis

The molecular structure of 9-fluorenyl acetate derivatives has been characterized using various spectroscopic methods. X-ray crystallography has provided insights into the conformation and bonding parameters of these compounds. For example, 1,1-di(9-fluorenyl)ethyl acetate exhibits two almost identical structures with slight differences in conformation and bonding parameters . The structure of sp-9-acetylfluorene has been described to show the acetyl group being perpendicular to the planar fluorene ring .

Chemical Reactions Analysis

9-Fluorenyl acetate and its derivatives undergo various chemical reactions. The acetolysis of optically active 2,4,7-trinitro-9-fluorenyl derivatives has been studied, revealing that the presence of aromatic hydrocarbons can accelerate the reaction and influence the degree of racemization of the product . Additionally, the photo-induced reduction of fluoren-9-ol and its acetate by aliphatic amines has been investigated, suggesting a mechanism involving electron transfer followed by proton transfer .

Physical and Chemical Properties Analysis

The physical and chemical properties of 9-fluorenyl acetate derivatives are influenced by their molecular structure. For instance, the introduction of substituents such as halogens or methoxy groups can slightly affect the electronic properties of the fluorenylidene part . The optical properties of 9-ethynyl-9-fluorenol derivatives have been studied, with some showing luminescence and high quantum yields, indicating potential use as optoelectronic materials . The functionalization of 9-(dicyanomethylene)fluorene derivatives with substituted acetylenes has also been explored, leading to novel compounds with potential applications .

Scientific Research Applications

1. Organic Electronics and Information Displays

  • Summary of the Application : 9-Fluorenyl acetate is used in the development of thermally activated delay fluorescent (TADF) emitters for organic light-emitting diodes (OLEDs). The 9-phenyl-9-fluorenyl units outperform the tert-butyl groups in improving the thermal and electrochemical stability .
  • Methods of Application : The effects of tert-butyl and 9-phenyl-9-fluorenyl substituents on the physicochemical properties and electroluminescence (EL) performance are systematically studied for aromatic-imide-based TADF molecules .
  • Results or Outcomes : Sky blue OLEDs based on 4-DPFCzAIAd containing 9-phenyl-9-fluorenyl substituents exhibit excellent comprehensive EL performance with a maximum external quantum efficiency of 28.2% and a long LT50 (time to 50% of initial luminance) of 178 h at an initial luminance of 500 cd m −2 .

2. Chemical Peptide Synthesis

  • Summary of the Application : The 9-Fluorenylmethoxycarbonyl (Fmoc) group, which is derived from 9-Fluorenyl acetate, is used in chemical peptide synthesis .
  • Methods of Application : The Fmoc group is used as a temporary protecting group for the Na-group of an activated incoming amino acid during peptide synthesis .
  • Results or Outcomes : The development of the base-labile Fmoc group and its integration into current synthesis methods is considered a major landmark in the history of the chemical synthesis of peptides .

3. Pharmaceutical Research

  • Summary of the Application : 9-Fluorenyl acetate is used in the development of a novel Spectrofluorimetric method for the oral anticoagulant Edoxaban .
  • Methods of Application : The method involves derivatization with 9-fluorenyl methyl chloroformate .
  • Results or Outcomes : The method has been validated and assessed for its greenness using Eco-Scale and ComplexGAPI .

Safety And Hazards

9-Fluorenyl acetate should be handled with caution. Exposure to any chemical should be limited. It is advised not to breathe dust or vapor. It is important not to get it in eyes, on skin, or on clothing. The container should be kept tightly closed and stored in a cool, dry, well-ventilated place .

properties

IUPAC Name

9H-fluoren-9-yl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12O2/c1-10(16)17-15-13-8-4-2-6-11(13)12-7-3-5-9-14(12)15/h2-9,15H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWSLPNWPRYFAMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40179729
Record name 9-Fluorenyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40179729
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9-Fluorenyl acetate

CAS RN

25017-68-9
Record name 9-Fluorenyl acetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025017689
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 9-Fluorenyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40179729
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
38
Citations
FF Guzik, AK Colter - Canadian Journal of Chemistry, 1965 - cdnsciencepub.com
… These authors also reported the preparation of 4,s-clinitro-9-fluorenol and 4,s-dinitro-9-fluorenyl acetate … The precurser of the "4,5-dinitro-9-fluorenyl acetate", a dinitro-9-hydroxy-9-fl~~…
Number of citations: 8 cdnsciencepub.com
GW Cowell, A Ledwith - Journal of the Chemical Society B: Physical …, 1967 - pubs.rsc.org
The kinetics of acetolysis of 9-fluorenyl toluene-p-sulphonate have been studied. It is shown that the reaction is of the SN1 type, and linear, normal salt effects are observed on addition …
Number of citations: 5 pubs.rsc.org
SR Turner, C AuClair - Macromolecules, 1976 - ACS Publications
… in going from monomer to polymer (Figures la and lb) and since the uv spectrum of the polymer is very similar to the uv spectrum of the model compound 2,4,7-trinitro-9-fluorenyl acetate …
Number of citations: 18 pubs.acs.org
AK Colter, SS Wang - The Journal of Organic Chemistry, 1962 - ACS Publications
2, 4, 7-Trinitrofluorenone (I) has been selectively reduced to 2, 4, 7-trinitro-9-fluorenol (IV) through 2, 4, 7-trinitrofluore-none hydrazone (II) and 9-diazo-2, 4, 7-trinitrofluorene (III). The …
Number of citations: 25 pubs.acs.org
K Okamoto, I Nitta, H Shingu - Bulletin of the Chemical Society of …, 1968 - journal.csj.jp
… The acetolysis product, ie, optically active 2,4,7-trinitro-9-fluorenyl acetate (III), has been racemized in the greater degree in the presence of the more aromatic hydrocarbons. This …
Number of citations: 5 www.journal.csj.jp
SR Turner, M Stolka - Macromolecules, 1978 - ACS Publications
… Comparison of the charge-transfer spectra of the copolymer with the model systems, anthracene/2,4,7-trinitro-9-fluorenyl acetate (IV), and anthracene/poly(2,4,7-trinitro-9-fluorenyl …
Number of citations: 12 pubs.acs.org
JA Hinkley, CC Han, B Mozer, H Yu - Macromolecules, 1978 - ACS Publications
Comparison of the charge-transfer spectra of the copolymer with the model systems, anthracene/2, 4, 7-trinitro-9-fluorenyl acetate (IV), and anthracene/poly (2, 4, 7-trinitro-9-fluorenyl …
Number of citations: 36 pubs.acs.org
AK Colter, FF Guzik, SH Hui - Journal of the American Chemical …, 1966 - ACS Publications
As part of an investigation of the structural requirements for catalysis by charge-transfer complexing in acetolysis reactions, rates of acetolysis have been measured for 2, 4-and 2, 5-…
Number of citations: 8 pubs.acs.org
E Grovenstein Jr, J Singh, BB Patil, D VanDerveer - Tetrahedron, 1994 - Elsevier
A study has been made upon the products from warming various (9-alkyl-9-fluorenyl)methyllithium (or cesium) compounds in THF to near 0 C followed by carbonation. When the 9-alkyl …
Number of citations: 13 www.sciencedirect.com
D Zivkovic - 2007 - edoc.unibas.ch
… The results indicate that 2,7diamino-9-fluorenyl acetate liberates acetic acid efficiently whereas the efficiency rate of release of 2,7-diamino-9-fluorenyl phenyl ether is low. …
Number of citations: 12 edoc.unibas.ch

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